molecular formula C12H26O3Si B8649230 Methyl 5-(tert-butyl-dimethylsilyl)oxypentanoate CAS No. 87729-38-2

Methyl 5-(tert-butyl-dimethylsilyl)oxypentanoate

Cat. No. B8649230
M. Wt: 246.42 g/mol
InChI Key: OELKSEYIZGQEGQ-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

A solution of tert-butylchlorodimethylsilane (27.1 g, 179.79 mmol) in DCM (50 mL) was added dropwise to a stirred solution of methyl 5-hydroxypentanoate (CAS no. 14273-92-8, Huckstep, M.; Taylor, R. J. K.; Caton, M. P. L. Synthesis 1982, 10, 881) (19.8 g, 149.82 mmol) and 1H-imidazole (15.30 g, 224.73 mmol) in DCM (200 mL) at 5° C., over a period of 10 minutes under nitrogen. The resulting suspension was stirred at ambient temperature for 6 hours. The reaction mixture was diluted with DCM (250 mL), and washed sequentially with water (2×200 mL) and saturated brine (200 mL). The organic layer was dried (MgSO4) and evaporated. The residue was purified by flash silica chromatography, eluting with 10 to 50% ethyl acetate in isohexane to afford the product (19.3 g, 52%).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[OH:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15].N1C=CN=C1>C(Cl)Cl>[Si:5]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water (2×200 mL) and saturated brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 10 to 50% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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